molecular formula C11H9F2N3 B2551743 4-cyclopropyl-1-(2,3-difluorophenyl)-1H-1,2,3-triazole CAS No. 2199518-79-9

4-cyclopropyl-1-(2,3-difluorophenyl)-1H-1,2,3-triazole

Cat. No.: B2551743
CAS No.: 2199518-79-9
M. Wt: 221.211
InChI Key: GSCXVPOUFICMSM-UHFFFAOYSA-N
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Description

4-Cyclopropyl-1-(2,3-difluorophenyl)-1H-1,2,3-triazole is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a cyclopropyl group and a difluorophenyl group attached to the triazole ring. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.

Scientific Research Applications

4-Cyclopropyl-1-(2,3-difluorophenyl)-1H-1,2,3-triazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-1-(2,3-difluorophenyl)-1H-1,2,3-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, the azide precursor is often prepared from the corresponding amine by diazotization followed by azidation.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, which involves the addition of a carbene to an alkene.

    Attachment of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile displaces a leaving group on a difluorobenzene derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-1-(2,3-difluorophenyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazoles with various functional groups.

Mechanism of Action

The mechanism of action of 4-cyclopropyl-1-(2,3-difluorophenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclopropyl-1-(2,6-dichlorophenyl)-1H-1,2,3-triazole
  • 4-Cyclopropyl-1-(2,4-difluorophenyl)-1H-1,2,3-triazole
  • 4-Cyclopropyl-1-(2,3-dichlorophenyl)-1H-1,2,3-triazole

Uniqueness

4-Cyclopropyl-1-(2,3-difluorophenyl)-1H-1,2,3-triazole is unique due to the specific positioning of the difluorophenyl group, which can influence its chemical reactivity and biological activity. The presence of the cyclopropyl group also adds to its distinctiveness, potentially affecting its stability and interaction with molecular targets.

Properties

IUPAC Name

4-cyclopropyl-1-(2,3-difluorophenyl)triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2N3/c12-8-2-1-3-10(11(8)13)16-6-9(14-15-16)7-4-5-7/h1-3,6-7H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSCXVPOUFICMSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3=C(C(=CC=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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